[5-(4-Chlorophenyl)-1,2-oxazol-3-yl][4-(diphenylmethyl)piperazin-1-yl]methanone
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Overview
Description
1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE is a complex organic compound that belongs to the class of oxazole derivatives. . This compound features a unique structure that includes a chlorophenyl group, an oxazole ring, and a diphenylmethyl piperazine moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazole derivatives is through the cyclization of α-haloketones with nitriles under basic conditions . The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the diphenylmethyl piperazine moiety can be synthesized through nucleophilic substitution reactions involving piperazine and benzyl halides .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic drug that contains an oxazole ring and exhibits similar biological activities.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that also features an oxazole ring.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.
The uniqueness of 1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H24ClN3O2 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C27H24ClN3O2/c28-23-13-11-20(12-14-23)25-19-24(29-33-25)27(32)31-17-15-30(16-18-31)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,26H,15-18H2 |
InChI Key |
WHYMYEAVLDJZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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